4-bromo-3-ethoxy-5-methyl-1H-pyrazole
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Overview
Description
4-bromo-3-ethoxy-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, an ethoxy group at the 3-position, and a methyl group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethoxy-2-butanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of bromine to yield the desired pyrazole . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-ethoxy-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield 4-amino-3-ethoxy-5-methyl-1H-pyrazole .
Scientific Research Applications
4-bromo-3-ethoxy-5-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-bromo-3-ethoxy-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The ethoxy and methyl groups can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methyl-1H-pyrazole: Lacks the ethoxy group, which may affect its reactivity and biological activity.
3-ethoxy-5-methyl-1H-pyrazole: Lacks the bromine atom, which can influence its chemical reactivity.
4-chloro-3-ethoxy-5-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical properties.
Uniqueness
These substituents can influence the compound’s electronic properties, steric effects, and overall biological activity .
Properties
IUPAC Name |
4-bromo-3-ethoxy-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-3-10-6-5(7)4(2)8-9-6/h3H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEFVMSUMVPALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337915-60-3 |
Source
|
Record name | 4-bromo-5-ethoxy-3-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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